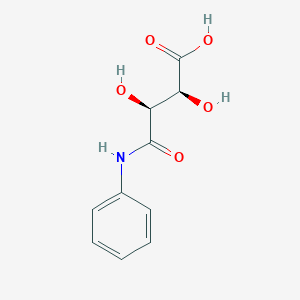

(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid

Vue d'ensemble

Description

(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid is a chiral compound with significant interest in the fields of organic chemistry and pharmaceutical research

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid can be achieved through several methods. One common approach involves the chemoenzymatic preparation, where racemic mixtures of diols are subjected to enzyme-catalyzed hydrolysis or acylation to obtain the desired enantiomers . Another method includes the Arndt-Eistert synthesis, which involves the formation of homologated carboxylic acids through the reaction of activated carboxylic acids with diazomethane, followed by Wolff rearrangement .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemoenzymatic processes due to their efficiency and selectivity. The use of biocatalysts in these processes ensures high enantiomeric purity and yield, making it suitable for pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The phenylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the phenylamino group.

Major Products Formed

Oxidation: Formation of carboxylic acids or diketones.

Reduction: Formation of secondary alcohols.

Substitution: Formation of substituted amines or thiols.

Applications De Recherche Scientifique

(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.

Mécanisme D'action

The mechanism by which (2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and ketone groups can form hydrogen bonds with active sites, while the phenylamino group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S)-2-amino-3-(phenylamino)propanoic acid: Similar structure but lacks the dihydroxy and ketone groups.

(2S)-2-amino-3-methylbutanoic acid: Contains a methyl group instead of the phenylamino group.

(2S)-2-(dibenzylamino)-3-methylbutanoic acid: Features a dibenzylamino group instead of the phenylamino group.

Uniqueness

(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of both hydroxyl and ketone groups, along with the phenylamino group, allows for diverse chemical transformations and interactions with biological targets.

Activité Biologique

(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid, also known by its CAS number 206761-64-0, is a chiral compound that has garnered attention in the fields of organic chemistry and medicinal research. This compound exhibits a diverse range of biological activities, making it a subject of interest for drug development and biochemical studies.

The molecular formula of this compound is CHN O, with a molecular weight of 225.20 g/mol. The compound features both hydroxyl and ketone functional groups, which contribute to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound may possess several biological activities:

- Enzyme Inhibition : The compound has been studied for its potential role in inhibiting specific enzymes involved in metabolic pathways.

- Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects, which are crucial for treating conditions like arthritis.

- Anticancer Potential : Investigations into its anticancer properties reveal promising results, indicating potential applications in cancer therapy.

The biological effects of this compound are believed to arise from its ability to interact with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with active sites on enzymes and receptors. Additionally, the phenylamino group allows for π-π interactions with aromatic amino acids in proteins. These interactions can modulate enzyme activity and receptor signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Anti-inflammatory | Reduces inflammation in animal models | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study: Anti-inflammatory Effects

A study conducted on animal models demonstrated that this compound significantly reduced inflammatory markers when administered at doses of 10 mg/kg. This suggests its potential as a therapeutic agent for inflammatory diseases.

Case Study: Anticancer Activity

In vitro studies using various cancer cell lines showed that this compound induced apoptosis and inhibited cell proliferation at concentrations as low as 5 µM. These findings highlight its potential utility in developing novel anticancer therapies.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other similar compounds:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| (2S)-2-amino-3-(phenylamino)propanoic acid | Lacks dihydroxy and ketone groups | Limited reactivity |

| (2S)-2-amino-3-methylbutanoic acid | Contains a methyl group instead of phenyl | Different biological profile |

| (2R,3R)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid | Enantiomer with reversed stereochemistry | Potentially different biological activity |

Propriétés

IUPAC Name |

(2S,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c12-7(8(13)10(15)16)9(14)11-6-4-2-1-3-5-6/h1-5,7-8,12-13H,(H,11,14)(H,15,16)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXNRJCDXZFNLJ-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)[C@H]([C@@H](C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450176 | |

| Record name | (2S,3S)-4-Anilino-2,3-dihydroxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206761-64-0 | |

| Record name | (2S,3S)-4-Anilino-2,3-dihydroxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.